molecular formula C6H18O24P6 B124697 Phytic acid CAS No. 83-86-3

Phytic acid

Cat. No.: B124697
CAS No.: 83-86-3
M. Wt: 660.04 g/mol
InChI Key: IMQLKJBTEOYOSI-UHFFFAOYSA-N
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Description

Phytic acid (C₆H₁₈O₂₄P₆), also known as myo-inositol hexakisphosphate, is a naturally occurring compound in plant seeds, grains, and legumes, constituting 1–5% of their dry weight . It serves as the primary storage form of phosphorus in plants, with 60–90% of total seed phosphorus bound to this compound . Structurally, it consists of a myo-inositol ring esterified with six phosphate groups (Figure 1A), enabling strong chelation of multivalent cations like Ca²⁺, Fe³⁺, and Zn²⁺ .

This compound exhibits dual roles in nutrition and industry. While it is an anti-nutrient that reduces mineral bioavailability in monogastric animals and humans , it also demonstrates antioxidant, anti-inflammatory, and antimicrobial properties . Its applications span biomedicine (e.g., bone regeneration ), food preservation , and mineral processing (e.g., selective depressant in flotation ).

Preparation Methods

Synthetic Routes and Reaction Conditions: Phytate can be synthesized through the phosphorylation of myo-inositol. This process involves the stepwise addition of phosphate groups to myo-inositol using phosphorylating agents such as phosphorus oxychloride or polyphosphoric acid under controlled conditions. The reaction typically requires anhydrous solvents and elevated temperatures to ensure complete phosphorylation.

Industrial Production Methods: Industrial production of phytate primarily involves extraction from plant-based sources. The process includes milling plant seeds or grains to obtain a fine powder, followed by extraction using dilute hydrochloric acid or trichloroacetic acid. The extracted phytate is then purified through ion-exchange chromatography or precipitation methods .

Chemical Reactions Analysis

Types of Reactions: Phytate undergoes various chemical reactions, including hydrolysis, dephosphorylation, and complexation. Hydrolysis of phytate is catalyzed by the enzyme phytase, which sequentially removes phosphate groups, resulting in lower inositol phosphates and free phosphate ions .

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by phytase enzymes under acidic conditions (pH 2.5 to 5.5) and temperatures ranging from 37°C to 55°C.

    Dephosphorylation: Achieved using strong acids or enzymatic action of phytases.

    Complexation: Phytate forms complexes with metal ions such as calcium, iron, and zinc under physiological pH conditions.

Major Products Formed:

Scientific Research Applications

Nutritional Applications

1. Mineral Absorption Modulation
Phytic acid has been shown to influence mineral absorption negatively by forming insoluble complexes with minerals such as zinc, iron, calcium, and magnesium. However, recent studies suggest that its role may be more complex than previously thought. For instance, while high dietary phytate levels can inhibit mineral absorption, moderate consumption may not significantly affect mineral status in well-nourished individuals .

2. Antioxidant Properties
this compound exhibits potent antioxidant activity due to its ability to scavenge free radicals and chelate iron, which can catalyze oxidative reactions. This property is beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular diseases .

3. Anti-Cancer Potential
Research indicates that this compound may have anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Clinical trials have demonstrated its efficacy in reducing serum uric acid levels and potentially lowering the risk of certain cancers .

4. Dietary Supplementation
this compound is increasingly recognized as a functional ingredient in dietary supplements aimed at enhancing health outcomes. Its incorporation into diets has been linked to improvements in metabolic markers such as blood glucose and cholesterol levels .

Medical Applications

1. Treatment of Kidney Stones
this compound has been studied for its potential role in preventing the formation of kidney stones by inhibiting calcium oxalate crystallization. Animal studies have shown promising results regarding its efficacy in reducing stone formation .

2. Neuroprotective Effects
Emerging evidence suggests that this compound may exert neuroprotective effects, potentially lowering the risk of neurodegenerative diseases through its antioxidant properties and ability to modulate metal ion homeostasis .

Industrial Applications

1. Food Preservation
Due to its GRAS (Generally Recognized As Safe) status in various regions, this compound is utilized as a natural preservative in food products. Its antioxidant properties help extend shelf life by preventing rancidity and spoilage caused by oxidative degradation .

2. Heavy Metal Remediation
this compound is employed in environmental applications for the remediation of heavy metal-contaminated waste. Its chelating ability allows it to bind heavy metals, facilitating their removal from contaminated sites .

3. Flame Retardant Properties
Recent studies have explored the use of this compound as a bio-based component in textiles to impart flame-retardant properties. This application aligns with increasing demands for sustainable materials .

Clinical Trials

  • Study on Uric Acid Levels : A double-blind study involving 48 healthy volunteers demonstrated that a this compound drink significantly reduced serum uric acid levels compared to a control group .
  • Impact on Cancer Cells : Research conducted on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis, suggesting its potential as an adjunct therapy in cancer treatment .

Environmental Impact

  • Feed Additives in Livestock : this compound supplementation in animal feeds has been shown to improve phosphorus bioavailability while reducing excretion, thus mitigating environmental pollution associated with livestock farming .

Mechanism of Action

Phytate exerts its effects primarily through its strong binding affinity to metal ions. By chelating metal ions such as calcium, iron, and zinc, phytate can inhibit their absorption in the digestive system. This chelation process also contributes to its antioxidant properties by reducing iron-related free radical generation. Additionally, phytate’s ability to inhibit calcium salt crystallization helps prevent the formation of kidney stones and vascular calcifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chelating Agents: Phytic Acid vs. EDTA and Sodium Tripolyphosphate

This compound outperforms synthetic chelators like EDTA and sodium tripolyphosphate in certain applications due to its natural origin and multi-dentate binding capacity.

Property This compound EDTA Sodium Tripolyphosphate References
Chelation Capacity Binds 6 cations per molecule Binds 2–4 cations per molecule Binds 3 cations per molecule
Eco-Friendliness Biodegradable, non-toxic Persistent in environment Causes eutrophication
Softening Efficiency 98% Ca²⁺ removal at pH 7 85% Ca²⁺ removal at pH 7 90% Ca²⁺ removal at pH 7

In water-softening experiments, this compound achieved superior Ca²⁺ removal (98%) compared to EDTA (85%) and sodium tripolyphosphate (90%) under neutral pH conditions . Its multivalent binding also enhances mechanical properties in hydrogels, outperforming monovalent ions .

Antioxidants: this compound vs. Phenolic Compounds

While this compound shows antioxidant activity, it is less effective than phenolic compounds in radical scavenging:

Antioxidant Assay This compound Phenolic Compounds References
DPPH Radical Scavenging Negligible activity IC₅₀: 10–50 µg/mL
ABTS Radical Scavenging Moderate activity IC₅₀: 5–20 µg/mL
Reducing Power Weak correlation (R² = 0.12) Strong correlation (R² = 0.85)

In dehusked rice, this compound contributed minimally to DPPH scavenging and reducing power, whereas phenolic compounds dominated antioxidant effects . However, this compound excels in inhibiting iron-catalyzed lipid oxidation, a property leveraged in food preservation .

Inositol Phosphates: this compound vs. Lower Phosphorylated Forms

This compound (IP6) is hydrolyzed by phytase into lower inositol phosphates (IP1–IP5), which differ in bioavailability and bioactivity:

Property This compound (IP6) Inositol Pentaphosphate (IP5) References
Mineral Bioavailability Reduces Fe/Zn absorption by 40–60% Reduces absorption by 20–30%
Enzymatic Hydrolysis Rapidly hydrolyzed by phytase Slower hydrolysis rate
Anticancer Activity Binds to IP3 receptor (Kd: 14.29) No direct receptor binding

Phytase from Aspergillus niger hydrolyzes this compound 50× faster than IP5 or IP4 .

Phosphate Sources: this compound vs. Inorganic Phosphates

This compound’s anti-nutritional effects contrast with inorganic phosphates (e.g., monocalcium phosphate) in animal feed:

Parameter This compound Inorganic Phosphate References
Poultry Feed Efficacy 30–50% phosphorus utilization 70–90% phosphorus utilization
Environmental Impact Reduces fecal phosphorus by 35–50% Increases soil/water pollution
Cost Requires phytase supplementation No enzyme required

Supplementation with microbial phytase improves this compound’s phosphorus bioavailability to 70%, matching inorganic phosphates .

Biological Activity

Phytic acid, or myo-inositol hexakisphosphate (IP6), is a naturally occurring compound found predominantly in seeds, grains, and legumes. It plays a significant role in various biological activities, including its functions as an antioxidant, its impact on mineral absorption, and its potential therapeutic applications. This article delves into the biological activities of this compound, supported by diverse research findings and case studies.

1. Antioxidant Properties

This compound exhibits notable antioxidant properties, which contribute to its health benefits. Research indicates that it can scavenge free radicals and reduce oxidative stress, potentially lowering the risk of chronic diseases such as cancer and cardiovascular diseases .

Case Study: Anticancer Potential
A study by Vucenik and Shamsuddin (2006) highlighted this compound's anticancer properties, showing that it could inhibit tumor growth in animal models. The mechanism involves the modulation of cellular signaling pathways related to apoptosis and cell cycle regulation .

2. Mineral Absorption Inhibition

Despite its health benefits, this compound is often labeled as an "anti-nutritional factor" due to its ability to chelate essential minerals such as calcium, iron, zinc, and magnesium. This chelation can significantly inhibit their absorption in the gastrointestinal tract .

Table 1: Impact of this compound on Mineral Absorption

MineralEffect on Absorption (%)Reference
CalciumDecreased by 45%Kim et al. (2007)
IronDecreased by 33%Kim et al. (1993)
ZincDecreased by 18%Rubio et al. (1994)

3. Health Benefits and Therapeutic Applications

Recent studies have explored the potential health benefits of this compound beyond its role as an anti-nutritional factor:

  • Diabetes Management : A randomized clinical trial by Sanchis et al. (2018) demonstrated that a diet high in phytates could lower levels of advanced glycation end-products (AGEs) and glycated hemoglobin (HbA1c) in type 2 diabetes patients .
  • Uric Acid Regulation : Ikenaga et al. (2020) found that consumption of a this compound drink significantly reduced serum uric acid levels in healthy volunteers, suggesting a role for this compound in managing conditions like gout .

Table 2: Clinical Trials Involving this compound

StudyPopulationInterventionOutcome
Proietti et al. (2017)Breast cancer patients200 mg/day phytateImproved quality of life
Sanchis et al. (2018)Type 2 diabetes patientsPhytate-based dietReduced HbA1c and AGEs
Ikenaga et al. (2020)Healthy volunteersThis compound drink (600 mg)Decreased serum uric acid levels

This compound's biological activity is largely attributed to its ability to interact with proteins and minerals:

  • Protein Interaction : this compound can bind to cationic amino acids in proteins, influencing protein digestion and bioavailability . While this can be detrimental by reducing nutrient absorption, it may also protect against harmful proteins.
  • Microbial Interactions : Certain gut microbiota possess phytase enzymes that can degrade this compound into bioavailable forms of phosphate and inositol, enhancing mineral absorption post-fermentation .

5. Conclusion

This compound serves as a double-edged sword in nutrition and health—while it inhibits the absorption of essential minerals, it also offers significant health benefits through its antioxidant properties and potential therapeutic effects against chronic diseases such as cancer and diabetes. Future research should continue to explore these dual roles, particularly focusing on dietary strategies that maximize the benefits of this compound while mitigating its anti-nutritional effects.

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying phytic acid in plant-based samples, and how do they address interference from other antinutrients?

this compound quantification often employs colorimetric assays (e.g., Wade reagent) or HPLC, with modifications to mitigate interference from tannins, oxalates, or inorganic phosphates. For example, the Davies and Reid (1979) method involves acid extraction followed by spectrophotometric analysis, adjusted with chelating agents to isolate this compound . Pre-treatment steps, such as enzymatic hydrolysis of tannins, are critical to reduce cross-reactivity. Always validate methods using spike-and-recovery experiments to confirm specificity.

Q. How can researchers design experiments to assess this compound’s impact on mineral bioavailability in in vitro models?

Use simulated gastrointestinal digestion protocols (e.g., INFOGEST) with controlled pH and enzyme conditions. Measure mineral solubility (e.g., Fe, Zn) via ICP-MS before and after this compound exposure. Include controls with phytase enzyme treatment to isolate this compound’s effects. Replicates should account for matrix effects from sample types (e.g., biofortified vs. conventional crops) .

Q. What statistical approaches are recommended for analyzing variability in this compound content across plant genotypes?

Apply ANOVA to compare means across genotypes, followed by post-hoc tests (e.g., LSD) to identify significant differences. Use Pearson correlation to explore relationships between this compound and micronutrients (e.g., Fe/Zn). For large datasets, multivariate analyses (PCA) can reveal clustering patterns .

Advanced Research Questions

Q. How can experimental models resolve contradictory findings about this compound’s dual roles as an antinutrient and antioxidant?

Adopt in vivo and in vitro parallel studies:

  • In vitro: Measure antioxidant capacity (e.g., DPPH assay) under varying pH and redox conditions.
  • In vivo (animal models): Compare biomarkers of oxidative stress (e.g., MDA levels) and mineral status in diets with/without this compound.
    Context-dependent effects often arise from dosage and interaction with dietary components (e.g., ascorbic acid), necessitating factorial experimental designs .

Q. What strategies mitigate confounding factors when studying this compound inactivation in legume processing (e.g., soaking, germination)?

  • Controlled variables : Standardize temperature, duration, and seed batch.
  • This compound tracking : Use time-series sampling to monitor degradation kinetics.
  • Nutrient trade-offs : Simultaneously quantify phytate reduction and micronutrient losses (e.g., thiamine) to evaluate net nutritional gain .
  • Replication : Include biological and technical replicates to account for natural variability in seed this compound content .

Q. How can researchers address the lack of consensus on phosphorus reallocation mechanisms in low-phytate plant mutants?

Combine isotopic labeling (e.g., ³²P) with metabolomic profiling to trace phosphorus flux in mutants. Compare phosphorus partitioning in roots, shoots, and grains. Use RNA-seq to identify differentially expressed genes in phosphorus transport pathways. Validate findings via CRISPR knockouts in model plants (e.g., Arabidopsis) .

Q. What experimental frameworks are optimal for evaluating this compound’s role in plant stress resistance?

  • Abiotic stress : Expose plants to drought or salinity, measuring this compound accumulation and stress markers (e.g., proline).
  • Biotic stress : Infect plants with pathogens and quantify this compound in infected vs. healthy tissues.
  • Mechanistic studies : Use mutants with altered this compound biosynthesis to isolate its contribution to stress adaptation .

Q. Methodological Best Practices

  • Reproducibility : Document extraction protocols, instrument parameters (e.g., HPLC column type), and calibration curves in supplementary materials .
  • Data contradictions : Perform sensitivity analyses to identify outlier-prone steps (e.g., extraction pH variability) .
  • Ethical considerations : For animal studies, justify this compound dosages based on FAO/WHO guidelines to avoid non-physiological exposures .

Properties

IUPAC Name

(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate
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InChI

InChI=1S/C6H18O24P6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)
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InChI Key

IMQLKJBTEOYOSI-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O24P6
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DSSTOX Substance ID

DTXSID40889331, DTXSID00861653
Record name myo-Inositol hexakisphosphate
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Record name Cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)]
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Molecular Weight

660.04 g/mol
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Physical Description

Straw-colored syrupy liquid; [Merck Index]
Record name Phytic acid
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CAS No.

83-86-3
Record name Phytic acid
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Record name myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate)
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Record name Fytic acid
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Synthesis routes and methods I

Procedure details

Soybeans were pressurized, and then oil therein was extracted, separated, and removed using n-hexane as an extraction solvent to obtain low denatured defatted soybeans. To 5 kg of the obtained low denatured defatted soybeans (nitrogen solubility index (NSI) 91) was added 35 kg of water, and the pH was adjusted to 7 using diluted sodium hydroxide solution. Next, it was extracted while stirring for one hour at room temperature, and then centrifuged at 4000 G to separate bean curd refuse and insolubles, to obtain defatted soybean milk. The pH of this defatted soybean milk was adjusted to 4.5 using phosphoric acid, and then centrifuged using a continuous centrifugal separator (decanter) at 2000 G, to obtain an insoluble fraction (acid precipitated curd) and a soluble fraction (whey). Water was added so that the acid precipitated curd became 10% by mass of solid content, to obtain an acid precipitated curd slurry. After the pH of this was adjusted to 4.0 using phosphoric acid, it was heated to 40° C. To this solution (phytic acid content 1.96% by mass; solid content, TCA solubilization ratio 4.6%) was added phytase (manufactured by NOVO, Inc.) of equivalent to 8 units per solid content, allowing the enzymes to act for 30 minutes. After the reaction, the pH of this enzyme-applied product (phytic acid content 0.04% by mass; solid content, TCA solubilization ratio substantially unchanged) was adjusted to 3.5, and heat treatment was performed at 120° C. for 15 seconds, using a continuous direct heat treatment sterilizer. This was then spray dried, to obtain 1.5 kg of low phytate soybean protein powder. The dissolution ratio of this protein (pH 3.5) was 95%.
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Synthesis routes and methods II

Procedure details

0.5 ml Ethanol was mixed with 1.4 ml assay buffer and 1 ml phytate solution in a 12 ml test tube. The mixture was equilibrated in a water bath at 37° C. for 5 min before the reaction was started by addition of 0.1 ml phytase solution. For the blank measurement 0.1 ml assay buffer was added instead of phytase solution. After 1 hour incubation at 37° C. the reaction was stopped by addition of 0.75 ml 2.5 M HCl. All incubations were performed in duplicate.
[Compound]
Name
phytase solution
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0.1 mL
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0.75 mL
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1 mL
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0.5 mL
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Synthesis routes and methods III

Procedure details

First, 0.33 kg of calcium carbonate was slowly added, in increments of 0.1 kg, to 0.87 kg of phytic acid liquid. The mixture was heated and refluxed for about one hour at about 90° C. The two solids were separated and filtered. The white solid, which was calcium phytate, was collected. About 1 kg of the calcium phytate was dissolved into 2.0 liters of water and heated to about 89° C. for about 10-15 minutes until calcium phytate was completely dissolved in the water solution. About 0.9 kg of citric acid was then added to and stirred in the calcium phytate solution until the citric acid was completely dissolved. The heat source was removed and the resulting mixture was left sat at no more than 40° C. or in a refrigerated environment at a temperature of about 5-10° C. to allow the newly formed phytic hexa-citrate to crystallize for approximately 6 to 8 hours or until crystallization has ceased. The mixture was allowed to dry out at room temperature until no liquid was visible. The crystals were spread in a drying pan for approximately 24 hours at a temperature of no more than 40° C., which yielded approximately 1.2 kg of hexa-citrated phytate.
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0.33 kg
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0.87 kg
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Synthesis routes and methods IV

Procedure details

The new chemical compound is produced by: (1) slowly adding 0.33 kg of calcium carbonate in increments of 0.1 kg to 0.87 kg of phytic acid liquid; (2) heating and refluxing for one hour at 90 degrees Celsius; (3) separating the two solids by filtration; (4) gathering the white solid, which is calcium phytate; (5) dissolving 1 kg of calcium phytate into 2.0 liters of water; (6) heating to 89 degrees Celsius for 10–15 minutes until calcium phytate is dissolved in solution; (7) adding and stirring 0.90 kg of citric acid to solution until dissolved in solution; (8) removing heat source and setting solution in a refrigerated environment at a temperature of 5–10 degrees Celsius allowing crystallization for approximately 6 to 8 hours or until crystallization has ceased; (9) allowing the mixture to dry out at room temperature (75 degrees Celsius) until no liquid is visible, and (10) spreading crystals into a drying pan for approximately 24 hours at a temperature of no more than 40 degrees Celsius yielding approximately 1.2 kg of hexa-citrated phytate.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Benzyl-2H-tetrazole
Phytic acid
2-Benzyl-2H-tetrazole
Phytic acid
2-Benzyl-2H-tetrazole
Phytic acid
2-Benzyl-2H-tetrazole
Phytic acid
2-Benzyl-2H-tetrazole
Phytic acid
2-Benzyl-2H-tetrazole
Phytic acid

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